1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone
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Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the formation of key intermediates and the use of catalysts to facilitate the reaction. For instance, the synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones, which share structural similarities, has been described through approaches that yield the target compounds in significant overall yields from readily available materials (Kuethe et al., 2005). Another example is the iron-catalyzed intramolecular C(sp(2))-N cyclization process, which synthesizes substituted pyrrolo[1,2-a]quinoxalines from specific ethanone O-acetyl oximes through N-O bond cleavage and directed C-H arylation reactions (Zhang et al., 2015).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is crucial for exploring their chemical behavior and potential applications. Studies often employ spectroscopic methods like NMR, IR, and X-ray diffraction analysis for structural elucidation. For example, the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines provided insights into the molecular structure of complexes, which were confirmed by X-ray diffraction analysis (Sun et al., 2007).
Chemical Reactions and Properties
Chemical properties, including reactivity and potential for various chemical reactions, are key aspects of research. For instance, the versatile synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters via palladium-catalyzed carbonylation highlights the chemical versatility and reactivity of related compounds (Gabriele et al., 2008).
Scientific Research Applications
Antimicrobial Activity
- Derivatives of 1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone exhibit significant antimicrobial properties. Research indicates their effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains (Raju et al., 2016).
Synthesis and Characterization
- These compounds have been synthesized and characterized using various techniques like IR, NMR, Mass spectroscopy, and elemental analysis. This contributes to understanding their structural and chemical properties (Holla et al., 2005).
Anti-inflammatory Applications
- Some derivatives show potential as anti-inflammatory agents. They have been evaluated in models like carrageenan-induced Rat Hind Paw Edema, showing promising results (Rehman et al., 2022).
Cytotoxicity and Anticancer Potential
- Studies have demonstrated that these compounds possess cytotoxic properties, particularly against cancer cell lines like breast adenocarcinoma. They also exhibit potential as antimitotic agents, disrupting microtubule formation, a crucial aspect in cancer treatment (Kamath et al., 2016).
Neuroprotective Agents
- Certain indole derivatives, closely related to the compound , have been identified as dual-effective neuroprotective agents. They exhibit antioxidant properties and affinity for NMDA receptors, important in neurodegenerative disease treatment (Buemi et al., 2013).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-18-6-5-14-27(16-18)23-12-11-20-8-4-10-22(25(20)26-23)30-17-24(29)28-15-13-19-7-2-3-9-21(19)28/h2-4,7-12,18H,5-6,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXACBNBPHPFHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)N4CCC5=CC=CC=C54)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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